molecular formula C12H15N3O2S B7720490 N-(Propan-2-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

N-(Propan-2-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide

Cat. No.: B7720490
M. Wt: 265.33 g/mol
InChI Key: XHJPZYFMDGJTGO-UHFFFAOYSA-N
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Description

“N-(Propan-2-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide” is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a thiophene ring, which is a sulfur-containing aromatic ring, and a propanamide group, which is a derivative of propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Propan-2-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide” typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

    Formation of the Propanamide Group: This step involves the reaction of the oxadiazole-thiophene intermediate with isopropylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are commonly used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring could lead to an open-chain amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(Propan-2-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Interference with Cellular Processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(Propan-2-YL)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]propanamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(Propan-2-YL)-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in “N-(Propan-2-YL)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide” imparts unique electronic and steric properties, which may influence its reactivity and interactions with biological targets compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-propan-2-yl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8(2)13-10(16)5-6-11-14-12(15-17-11)9-4-3-7-18-9/h3-4,7-8H,5-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJPZYFMDGJTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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